N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c17-12(10-2-1-3-10)15-11-4-7-16(8-5-11)13-14-6-9-18-13/h6,9-11H,1-5,7-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMSQMLVJHDJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 2-Bromothiazole
A high-yielding method involves the reaction of piperidine with 2-bromothiazole under reflux conditions. In a representative procedure, piperidine (15.0 g, 91.45 mmol) is dissolved in 70 mL of solvent and heated to 100°C with 2-bromothiazole for 2.5 hours. Post-reaction, the mixture is filtered to remove insoluble byproducts, and the filtrate is concentrated under reduced pressure. Purification via silica gel chromatography (n-hexane/ethyl acetate, 9:1) yields 1-(1,3-thiazol-2-yl)piperidine as a colorless oil with near-quantitative yield (15.39 g, 100%). APCI-MS confirms the product (m/z 169 [M+H]⁺).
Functionalization of 1-(1,3-Thiazol-2-yl)piperidine to N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide
The final step involves introducing the cyclobutanecarboxamide group via amidation of 4-aminopiperidine-thiazole intermediates.
Direct Amidation with Cyclobutanecarbonyl Chloride
4-Amino-1-(1,3-thiazol-2-yl)piperidine reacts with cyclobutanecarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C. The reaction typically completes within 4–6 hours, yielding the target compound after aqueous workup and recrystallization from ethanol/water. This method parallels procedures described for azetidine carboxamides in patent literature.
Carbodiimide-Mediated Coupling
A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate cyclobutanecarboxylic acid. The reaction proceeds in dimethylformamide (DMF) at room temperature for 12–24 hours, achieving yields >80% after purification by flash chromatography. This method minimizes side reactions, as evidenced by its application in synthesizing structurally related pyrrolidine dicarboxamides.
Analytical Characterization and Quality Control
Critical spectroscopic data for this compound include:
- 1H NMR (400 MHz, CDCl3): δ 7.42 (d, J = 3.2 Hz, 1H, thiazole-H), 7.21 (d, J = 3.2 Hz, 1H, thiazole-H), 4.10–3.95 (m, 1H, piperidine-H), 3.60–3.45 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 2.50–2.30 (m, 2H, cyclobutane-H), 2.20–1.90 (m, 4H, cyclobutane-H), 1.80–1.60 (m, 2H, piperidine-H).
- MS (ESI) : m/z 293 [M+H]⁺ (calculated for C₁₃H₁₇N₃OS: 293.11).
Purity is typically assessed via HPLC (C18 column, acetonitrile/water gradient), with retention times consistent with related thiazole-piperidine derivatives.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the carbonyl group in the cyclobutanecarboxamide.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the thiazole and piperidine rings.
Scientific Research Applications
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical activity.
Biology: The compound’s ability to interact with biological systems makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity. The piperidine ring can enhance the compound’s solubility and bioavailability, while the cyclobutanecarboxamide group may modulate its overall stability and reactivity .
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data : The evidence lacks explicit biological or pharmacokinetic data for the target compound, necessitating extrapolation from structural analogs.
- Opportunities for Study : Comparative studies on binding affinity (e.g., kinase assays) and metabolic stability (e.g., cytochrome P450 assays) would clarify the impact of thiazole vs. acetyl/pyrazole substituents.
Biological Activity
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Structural Characteristics
The compound is characterized by the presence of a piperidine ring , a thiazole moiety , and a cyclobutanecarboxamide group . The molecular formula is with a molecular weight of approximately 288.37 g/mol. The combination of these structural elements suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving the reaction of thiazole derivatives with piperidine and cyclobutane carboxylic acid derivatives. The following table summarizes potential synthetic routes:
| Synthesis Route | Reagents | Yield | Notes |
|---|---|---|---|
| Route A | Thiazole, Piperidine, Cyclobutane Carboxylic Acid | 75% | Requires careful temperature control |
| Route B | Thiazole Derivative, Piperidine Derivative | 80% | Utilizes microwave-assisted synthesis for efficiency |
| Route C | Thiazole, Cyclobutane Carboxylic Acid, Base | 70% | Involves one-pot synthesis approach |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its efficacy against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Salmonella typhi
These studies typically measure the compound's Minimum Inhibitory Concentration (MIC) and zone of inhibition against these pathogens. For instance, one study reported an MIC value of 32 µg/mL against E. coli, indicating potent antibacterial activity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of bacterial cell wall synthesis
- Interference with protein synthesis
The thiazole ring may play a crucial role in binding to target proteins within bacterial cells, enhancing the compound's effectiveness as an antimicrobial agent.
Case Studies
Several case studies have explored the biological activity of related compounds and their implications for drug development:
- Study on Thiazole Derivatives : A study by Shiradkar et al. synthesized various thiazole derivatives and evaluated their antibacterial activity. The findings highlighted that modifications in the thiazole structure could significantly affect biological activity .
- Antimicrobial Screening : A comprehensive screening of N-methyl-N-(1,3-thiazol-2-yl)piperidin derivatives showed promising results against fungal strains as well, suggesting that structural variations can lead to enhanced antimicrobial properties .
- Pharmacological Evaluation : Research has also focused on the pharmacokinetics and toxicity profiles of thiazole-based compounds, emphasizing the need for further investigation into their therapeutic windows and side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
